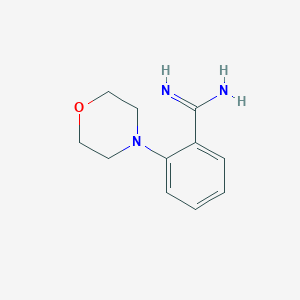

2-Morpholinobenzimidamide

Description

2-Morpholinobenzimidamide (also referred to as 2-amino-N-morpholinobenzamide in some literature) is a benzamide derivative featuring a morpholine ring attached to the benzamide core. This compound is of significant interest in medicinal chemistry due to its structural hybridity, combining the hydrogen-bonding capacity of the benzamide group with the solubility-enhancing morpholine moiety. The morpholine ring contributes to improved pharmacokinetic properties, such as increased aqueous solubility and bioavailability, while the benzamide scaffold provides a platform for interactions with biological targets like enzymes or receptors .

The synthesis of this compound typically involves coupling a morpholine-containing precursor with a benzamide derivative under controlled conditions, often employing coupling agents like EDCI/HOBt . Its unique substitution pattern—specifically the positioning of the morpholine and amino groups—distinguishes it from other benzamide derivatives, as highlighted by structural similarity indices (e.g., similarity index = 0.80–0.84 compared to 3-morpholinobenzamide and other analogs) .

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

2-morpholin-4-ylbenzenecarboximidamide |

InChI |

InChI=1S/C11H15N3O/c12-11(13)9-3-1-2-4-10(9)14-5-7-15-8-6-14/h1-4H,5-8H2,(H3,12,13) |

InChI Key |

NKHCMXRIJVJIBV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinobenzimidamide typically involves the reaction of 2-aminobenzimidazole with morpholine in the presence of a suitable catalyst. One common method involves the use of a condensation reaction where 2-aminobenzimidazole is reacted with morpholine under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction is usually catalyzed by an acid, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinobenzimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where the morpholine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted benzimidazole derivatives.

Scientific Research Applications

2-Morpholinobenzimidamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural similarity to other bioactive benzimidazole derivatives. It may exhibit antimicrobial, anticancer, or antiviral properties.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Research: It is used as a tool compound in biochemical assays to study enzyme interactions and other biological processes.

Industrial Applications: The compound may be utilized in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Morpholinobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Morpholinobenzamide

- Structural Differences : The morpholine ring is attached at the 3-position of the benzamide instead of the 2-position.

- Impact on Activity: Reduced binding affinity to kinase targets compared to this compound, likely due to steric and electronic effects from positional isomerism .

- Similarity Index : 0.80 .

4-Isopropoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

- Structural Features: Incorporates a morpholinoethyl group and an indole moiety.

- Biological Activity: Demonstrates enhanced blood-brain barrier penetration compared to this compound, attributed to the lipophilic indole substituent .

Halogenated Benzamide Derivatives

2-Chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide

- Key Structural Element: Combines a benzamide core with a morpholinopyrimidine group.

- Biological Activity: Exhibits stronger inhibition of h-NTPDases (enzymes involved in nucleotide metabolism) than this compound, likely due to the pyrimidine ring’s π-stacking interactions .

2-(2-Chloroanilino)benzamide

- Substitution Pattern : Chlorine at the 2-position of the aniline ring.

- Selectivity: Shows higher selectivity for cyclooxygenase-2 (COX-2) inhibition compared to this compound, which lacks the chloro-substituent .

Benzamide Derivatives with Tertiary Amine Linkages

2-[Methyl(2-phenylethyl)amino]benzamide

- Structural Uniqueness : Features a tertiary amine linkage instead of a morpholine ring.

- Pharmacokinetics: Lower solubility in aqueous media compared to this compound but demonstrates superior anti-inflammatory activity in vitro due to enhanced membrane permeability .

Data Tables: Comparative Properties

Mechanistic and Pharmacological Insights

- Enzyme Inhibition: The morpholine ring in this compound facilitates hydrogen bonding with catalytic residues in kinases, whereas halogenated analogs (e.g., 2-chloro derivatives) rely on hydrophobic interactions .

- Bioavailability: Morpholine-containing derivatives generally exhibit higher bioavailability than non-morpholine analogs due to improved solubility and reduced metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.